molecular formula C16H16N2O5S B5741796 N-1,3-benzodioxol-5-yl-4-[methyl(methylsulfonyl)amino]benzamide

N-1,3-benzodioxol-5-yl-4-[methyl(methylsulfonyl)amino]benzamide

Cat. No. B5741796
M. Wt: 348.4 g/mol
InChI Key: SUSAFVMLGPLVFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-4-[methyl(methylsulfonyl)amino]benzamide, also known as BMDP, is a novel psychoactive substance that belongs to the class of cathinones. It was first synthesized in 2015 and has gained popularity in the research community due to its unique properties. BMDP has shown potential in treating various mental disorders and has been the focus of many scientific studies.

Mechanism of Action

N-1,3-benzodioxol-5-yl-4-[methyl(methylsulfonyl)amino]benzamide acts as a reuptake inhibitor of dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to other cathinones such as methylone and mephedrone. However, N-1,3-benzodioxol-5-yl-4-[methyl(methylsulfonyl)amino]benzamide has a higher affinity for the serotonin transporter, which may contribute to its unique effects.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-4-[methyl(methylsulfonyl)amino]benzamide has been shown to increase locomotor activity and induce hyperthermia in animal studies. It has also been shown to increase heart rate and blood pressure in humans. Additionally, N-1,3-benzodioxol-5-yl-4-[methyl(methylsulfonyl)amino]benzamide has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

N-1,3-benzodioxol-5-yl-4-[methyl(methylsulfonyl)amino]benzamide has several advantages as a research tool. It is relatively easy to synthesize, and the yield has been optimized by various researchers. Additionally, N-1,3-benzodioxol-5-yl-4-[methyl(methylsulfonyl)amino]benzamide has shown promising results in various preclinical studies, indicating its potential as a therapeutic agent. However, N-1,3-benzodioxol-5-yl-4-[methyl(methylsulfonyl)amino]benzamide has not been extensively studied in humans, and its safety profile is not well established. Furthermore, the legality of N-1,3-benzodioxol-5-yl-4-[methyl(methylsulfonyl)amino]benzamide varies by country, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on N-1,3-benzodioxol-5-yl-4-[methyl(methylsulfonyl)amino]benzamide. Firstly, more extensive studies are needed to establish its safety profile and potential side effects in humans. Additionally, further studies are needed to investigate its potential therapeutic effects in various mental disorders. Furthermore, the mechanism of action of N-1,3-benzodioxol-5-yl-4-[methyl(methylsulfonyl)amino]benzamide needs to be further elucidated to better understand its unique effects. Finally, more research is needed to optimize the synthesis of N-1,3-benzodioxol-5-yl-4-[methyl(methylsulfonyl)amino]benzamide and improve its yield.
Conclusion:
In conclusion, N-1,3-benzodioxol-5-yl-4-[methyl(methylsulfonyl)amino]benzamide is a novel psychoactive substance that has gained popularity in the research community due to its unique properties. It has shown potential in treating various mental disorders and has been extensively studied for its potential therapeutic effects. However, further research is needed to establish its safety profile and potential side effects in humans. Additionally, the mechanism of action of N-1,3-benzodioxol-5-yl-4-[methyl(methylsulfonyl)amino]benzamide needs to be further elucidated to better understand its unique effects.

Synthesis Methods

The synthesis of N-1,3-benzodioxol-5-yl-4-[methyl(methylsulfonyl)amino]benzamide involves the reaction of 5-hydroxy-1,3-benzodioxole with 4-(methylsulfonyl)benzoyl chloride, followed by the addition of methylamine. This method has been optimized by various researchers, and the yield has been improved significantly.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-4-[methyl(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic effects. It has shown promising results in treating depression, anxiety, and post-traumatic stress disorder. N-1,3-benzodioxol-5-yl-4-[methyl(methylsulfonyl)amino]benzamide has also been investigated for its potential in treating addiction to other substances such as cocaine and methamphetamine. Additionally, N-1,3-benzodioxol-5-yl-4-[methyl(methylsulfonyl)amino]benzamide has been studied for its neuroprotective properties in treating neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-[methyl(methylsulfonyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-18(24(2,20)21)13-6-3-11(4-7-13)16(19)17-12-5-8-14-15(9-12)23-10-22-14/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSAFVMLGPLVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-4-[methyl(methylsulfonyl)amino]benzamide

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